molecular formula C19H16N4O B13368561 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol

3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol

Cat. No.: B13368561
M. Wt: 316.4 g/mol
InChI Key: NJKSNDCJMSVDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[1,2-a]pyrazine core, and a toluidine moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of a suitable aldehyde with an amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.

    Functionalization: Subsequent functionalization steps introduce the phenol and toluidine groups.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and toluidine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes and receptors, modulating their activity. The phenol and toluidine groups may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can be compared with other imidazo[1,2-a]pyrazine derivatives:

    Imidazo[1,2-a]pyridine: Similar core structure but different substituents, leading to different biological activities.

    Imidazo[1,2-a]pyrimidine: Another related compound with distinct chemical properties and applications.

    Imidazo[1,2-a]quinoline: Known for its antiviral and anticancer properties, highlighting the diverse potential of imidazo[1,2-a] scaffolds.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

3-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C19H16N4O/c1-13-5-7-15(8-6-13)21-19-18(14-3-2-4-16(24)11-14)22-17-12-20-9-10-23(17)19/h2-12,21,24H,1H3

InChI Key

NJKSNDCJMSVDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.